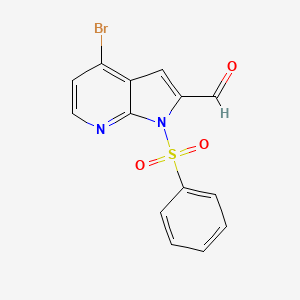

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Description

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde (CAS: 942920-59-4) is a brominated heterocyclic aldehyde with a 7-azaindole (pyrrolo[2,3-b]pyridine) core. Its molecular formula is C₁₄H₉BrN₂O₃S, and it has a molecular weight of 365.2 g/mol . The compound features a phenylsulfonyl group at position 1, a bromine substituent at position 4, and a reactive aldehyde group at position 2. It is commonly used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors due to its ability to undergo cross-coupling reactions via the bromine atom . Commercial samples are typically >95% pure .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCRRVPQCKBHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde typically involves the functionalization of the 7-azaindole ring. One common method includes the use of lithium diisopropylamide in tetrahydrofuran at low temperatures, followed by the addition of N,N-dimethylformamide . The reaction is quenched with ammonium chloride and the product is extracted using ethyl acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction reactions modify the aldehyde group to form carboxylic acids or alcohols, respectively.

Applications De Recherche Scientifique

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that compounds with azaindole structures can inhibit various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. For instance, it was found to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. This inhibition could lead to the development of novel therapeutic strategies for controlling cancer spread .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including nucleophilic substitutions and condensation reactions. Researchers have utilized this compound to synthesize more complex azaindole derivatives, which can be tailored for specific biological activities .

Material Science

Fluorescent Materials

In material science, the compound has been explored for its potential use in creating fluorescent materials. The incorporation of azaindole derivatives into polymer matrices has shown promise in developing sensors and light-emitting devices due to their photophysical properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on breast cancer cells | |

| Enzyme Inhibition | Inhibition of matrix metalloproteinases (MMPs) | |

| Fluorescent Properties | Potential for use in sensors and light-emitting devices |

Table 2: Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Utilized to create more complex azaindole derivatives | |

| Condensation Reactions | Formation of new compounds with tailored biological activities |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the efficacy of this compound against multiple cancer cell lines. The results indicated significant cytotoxicity, with IC50 values indicating potent activity against MCF-7 breast cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an MMP inhibitor. The study demonstrated that it effectively reduced MMP activity in vitro, suggesting its potential application as a therapeutic agent in preventing cancer metastasis. The findings encourage further exploration into its structure-activity relationship to optimize efficacy .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 4-bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde are compared below with four closely related analogs (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name (CAS) | Core Structure | Substituent Positions | Functional Group | Molecular Formula | MW (g/mol) | Purity |

|---|---|---|---|---|---|---|

| This compound (942920-59-4) | 7-azaindole | Br (C4), SO₂Ph (C1), CHO (C2) | Aldehyde | C₁₄H₉BrN₂O₃S | 365.2 | >95% |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (1092460-47-3) | Indole | Br (C6), SO₂Ph (C1), CHO (C3) | Aldehyde | C₁₅H₁₁BrNO₃S | 373.2 | 95% |

| 1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde (30186-40-4) | Pyrrole | Br (Ph-C4), CHO (C2) | Aldehyde | C₁₁H₈BrNO | 258.1 | 95% |

| 2-(2-Bromo-phenyl)-thiazole-4-carbaldehyde (885279-14-1) | Thiazole | Br (Ph-C2), CHO (C4) | Aldehyde | C₁₀H₆BrNOS | 284.1 | 95% |

Key Comparative Insights:

Core Structure Differences

- 7-Azaindole vs.

Substituent Positioning

- Bromine Placement : Bromine at C4 in the target compound vs. C6 in ST-5504 may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as steric and electronic environments differ .

- Aldehyde Position : The aldehyde at C2 in the target compound vs. C3 in ST-5504 affects electrophilicity and subsequent derivatization (e.g., condensation reactions) .

Functional Group Variations

- All analogs share an aldehyde group, enabling nucleophilic additions or Schiff base formation. However, the phenylsulfonyl group in the target compound and ST-5504 enhances stability and directs electrophilic substitution patterns compared to simpler bromophenyl analogs .

Activité Biologique

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a compound of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural characteristics and biological activities suggest potential therapeutic applications, especially in the modulation of various signaling pathways and diseases.

The compound has the following chemical properties:

- Molecular Formula: C14H9BrN2O3S

- Molecular Weight: 365.2 g/mol

- CAS Number: 942920-59-4

These properties are crucial for understanding its reactivity and interactions at the molecular level.

Kinase Inhibition

Recent studies have highlighted the role of azaindole derivatives, including this compound, as potent inhibitors of various kinases. The azaindole framework has been shown to effectively interact with the ATP-binding sites of kinases, leading to inhibition of their activity. This inhibition can affect cellular processes such as proliferation, survival, and apoptosis, making these compounds valuable in cancer therapy and other diseases characterized by dysregulated kinase activity .

Therapeutic Potential

The compound has been associated with several therapeutic applications:

- Mood Disorders: Inhibitors targeting casein kinase 1 delta (CSNK1D) have shown promise in treating mood disorders such as bipolar depression and seasonal affective disorder. Given that this compound can inhibit CSNK1D, it may offer therapeutic benefits in these conditions .

- Cancer Treatment: The inhibition of kinases involved in cancer progression suggests that this compound could be utilized in developing treatments for various cancers, including breast and colorectal cancers .

Study on CSNK1D Inhibition

A study demonstrated that small molecule inhibitors targeting CSNK1D could modulate circadian rhythms and have implications for treating neurodegenerative diseases like Alzheimer's disease. The expression levels of CSNK1D were significantly higher in brain tissues from Alzheimer's patients compared to normal controls, indicating a potential target for therapeutic intervention using compounds like this compound .

Azaindole Derivatives as Kinase Inhibitors

Research has shown that azaindole derivatives exhibit selective inhibition against various cyclin-dependent kinases (CDKs). For instance, compounds derived from the azaindole scaffold have been reported to possess IC50 values in the nanomolar range against specific CDKs, highlighting their potential for selective therapeutic use .

Data Tables

| Biological Activity | Target Kinase | IC50 (nM) | Therapeutic Implications |

|---|---|---|---|

| Inhibition of CSNK1D | CSNK1D | ~50 | Mood disorders, neurodegenerative diseases |

| Inhibition of CDK1 | CDK1 | ~240 | Cancer therapy |

| Inhibition of CDK2 | CDK2 | ~1600 | Cancer therapy |

| Inhibition of Cdc7 | Cdc7 | ~31 | Cancer therapy |

Q & A

Q. Key Considerations :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) improves purity.

- Yield Optimization : Lower temperatures during bromination reduce side reactions, while excess sulfonylation reagent ensures complete substitution .

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

Answer:

SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are critical for X-ray crystallography:

Data Collection : Use high-resolution (<1.0 Å) data to resolve heavy atoms (Br, S).

Phasing : Employ direct methods (SHELXD) or experimental phasing if heavy atoms are present.

Refinement : In SHELXL, apply restraints for the aldehyde group’s thermal motion and validate using R-factors and electron density maps.

Q. Troubleshooting :

- For disordered sulfonyl groups, use PART instructions to model alternative conformations.

- Validate with checkCIF to address geometry outliers .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are discrepancies resolved?

Answer:

Primary Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine’s deshielding effect at C4).

- IR : Validate the aldehyde (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O ~1350/1150 cm⁻¹) groups.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).

Q. Discrepancy Mitigation :

- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computational predictions (DFT for NMR chemical shifts) .

Advanced: How does the phenylsulfonyl group influence cross-coupling reactivity compared to non-sulfonylated analogs?

Answer:

The electron-withdrawing sulfonyl group:

- Enhances Stability : Reduces undesired side reactions (e.g., protodehalogenation) in Suzuki-Miyaura couplings.

- Modulates Reactivity : Slows oxidative addition in Pd-catalyzed reactions; use stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C).

Q. Experimental Design :

- Compare reaction rates and yields with non-sulfonylated analogs under identical conditions.

- Monitor by TLC/GC-MS for intermediate formation .

Advanced: What computational approaches predict the electronic properties and bioactivity of this compound?

Answer:

Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., JAK2 or Aurora kinases), leveraging the azaindole scaffold’s affinity.

Q. Validation :

- Compare computational results with experimental bioassays (e.g., IC₅₀ values from enzyme inhibition studies).

- Address discrepancies by refining force fields or solvation models .

Basic: What safety protocols are critical when handling this compound?

Answer:

Key Precautions :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( details first-aid measures).

- Ventilation : Use fume hoods due to potential aldehyde volatility.

- Waste Disposal : Quench brominated byproducts with NaHSO₃ before disposal.

Q. Emergency Procedures :

- Eye exposure: Flush with water for 15 minutes ().

- Spills: Absorb with inert material (vermiculite) and neutralize .

Advanced: How can researchers resolve contradictions in solubility data across different solvents?

Answer:

Systematic Analysis :

Solubility Screening : Use a standardized protocol (e.g., shake-flask method) in solvents (DMSO, EtOH, THF) at 25°C and 37°C.

Stability Monitoring : Employ HPLC to detect degradation products over 24–72 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.